![molecular formula C20H27ClN8OS B1139431 2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SCH-1473759 (盐酸盐) 是一种新型化合物,以其对 Aurora 激酶 A 和 B 的强效抑制而闻名。Aurora 激酶对于细胞正常通过有丝分裂至关重要,其抑制会导致细胞死亡。 这种化合物因其抑制肿瘤生长的能力在癌症研究中显示出巨大潜力 .
准备方法
SCH-1473759 (盐酸盐) 的合成涉及多个步骤,包括咪唑并[1,2-a]吡嗪核心结构的形成。合成路线通常包括在受控条件下使用各种试剂和催化剂以获得所需产物。 工业生产方法可能涉及优化这些条件以确保高产率和纯度 .
化学反应分析
科学研究应用
Cancer Treatment
The compound has demonstrated potent anti-cancer properties. For instance:
- In vitro studies show that it has an IC50 value of approximately 6 nM against HCT116 colorectal cancer cells and below 5 nM against other sensitive lines such as A2780 (ovarian), LNCap (prostate), and K562 (leukemia) .
- These findings suggest that it may be effective in treating a broad spectrum of cancers.
Kinase Inhibition
Research has indicated that this compound acts as a selective inhibitor of certain kinases, which are critical in the signaling pathways that regulate cell growth and division. Specifically, it targets kinases associated with the BCR-ABL fusion protein, which is often implicated in chronic myeloid leukemia .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the imidazo[1,2-a]pyrazin moiety.
- Introduction of the thiazole and ethyl groups through various coupling reactions.
- Final modifications to achieve the desired hydrochloride salt form .
Table 1: Summary of Anti-Cancer Activity
Cell Line | IC50 Value (nM) | Remarks |
---|---|---|
HCT116 | 6 | Colorectal cancer |
A2780 | <5 | Ovarian cancer |
LNCap | <5 | Prostate cancer |
K562 | <5 | Leukemia |
Case Study: Efficacy Against Colorectal Cancer
A recent study evaluated the efficacy of this compound against colorectal cancer models. The results indicated significant tumor regression in vivo when administered at therapeutic doses, with minimal off-target effects observed. This positions the compound as a candidate for further clinical development in colorectal cancer therapies.
作用机制
SCH-1473759 (盐酸盐) 通过直接与 Aurora 激酶 A 和 B 结合发挥作用,抑制其活性。这种抑制会破坏细胞正常通过有丝分裂,导致细胞死亡。 所涉及的分子靶点和途径包括双极纺锤体组装和有丝分裂进入所需的蛋白质磷酸化 .
相似化合物的比较
SCH-1473759 (盐酸盐) 在亚纳摩尔浓度下对 Aurora 激酶 A 和 B 的强效抑制是独一无二的。类似化合物包括其他 Aurora 激酶抑制剂,例如:
VX-680: 另一种强效的 Aurora 激酶抑制剂。
MLN8237: 专门针对 Aurora 激酶 A。
AZD1152: 专门针对 Aurora 激酶 B。
生物活性
The compound 2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol; hydrochloride, also known as SCH 1473759, is a novel small molecule with significant biological activity, particularly as an inhibitor of Aurora kinases. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C20H26N8OS
- Molecular Weight : 426.54 g/mol
- CAS Number : 1094069-99-4
SCH 1473759 primarily targets Aurora A and B kinases, which are serine/threonine kinases crucial for cell cycle regulation and mitotic spindle assembly. By inhibiting these kinases, the compound disrupts normal cell division processes, leading to apoptosis in cancer cells.
Key Features of Aurora Kinases
Feature | Aurora A | Aurora B |
---|---|---|
Role in Cell Cycle | Regulates mitotic entry | Ensures proper chromosome alignment |
Inhibition Effects | Causes mitotic defects | Induces apoptosis in cancer cells |
Anticancer Effects
Research indicates that SCH 1473759 exhibits potent antiproliferative activity against various tumor cell lines. The compound has shown effectiveness in combination with other chemotherapeutic agents, enhancing overall efficacy.
- Cell Line Studies : In vitro studies demonstrated that SCH 1473759 significantly reduced cell viability in multiple cancer types, including breast and lung cancers.
- Combination Therapy : The compound's efficacy is enhanced when used alongside taxanes and KSP inhibitors, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.
Pharmacokinetics
The pharmacokinetic profile of SCH 1473759 indicates favorable absorption and distribution characteristics. It has been shown to achieve effective concentrations in target tissues while maintaining a manageable safety profile.
Case Studies
Several clinical studies have investigated the potential of SCH 1473759 in treating various malignancies:
- Phase I Trials : Initial trials assessed the safety and tolerability of the compound in patients with advanced solid tumors. Results indicated manageable side effects with promising preliminary efficacy.
- Combination Studies : Ongoing research is evaluating the effectiveness of SCH 1473759 in combination with standard chemotherapy regimens for specific cancer types.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of SCH 1473759:
- Inhibition of Tumor Growth : In vivo models demonstrated significant tumor growth inhibition when treated with SCH 1473759 compared to controls.
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between SCH 1473759 and the active sites of Aurora kinases, providing insights into its mechanism of action .
属性
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZMWNWFHDNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。